![molecular formula C15H12BrNO3 B2743711 4-[2-(4-Bromophenyl)acetamido]benzoic acid CAS No. 925562-16-9](/img/structure/B2743711.png)

4-[2-(4-Bromophenyl)acetamido]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

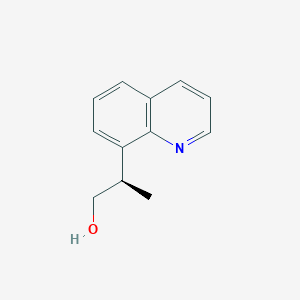

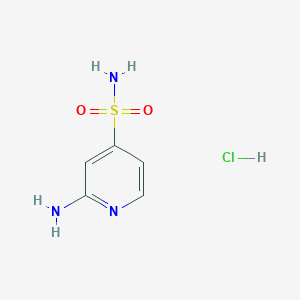

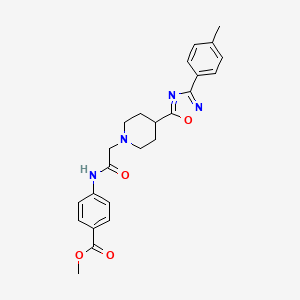

“4-[2-(4-Bromophenyl)acetamido]benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrNO3/c16-11-7-5-10 (6-8-11)9-14 (18)17-13-4-2-1-3-12 (13)15 (19)20/h1-8H,9H2, (H,17,18) (H,19,20) . This indicates that the compound contains a bromophenyl group, an acetamido group, and a benzoic acid group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications

Degradation Pathways and Toxicity

- Research involving acetaminophen, a compound related to 4-[2-(4-Bromophenyl)acetamido]benzoic acid, has been explored to understand its degradation by-products and toxicity. A study on the electro-Fenton (EF) process for acetaminophen degradation identified toxic aromatic compounds like benzaldehyde and benzoic acid as sub-products during the initial stages, with non-toxic compounds like carboxylic acids being final products. The study highlighted the conversion of toxic initial molecules to non-toxic compounds through electrogenerated hydroxyl radicals, pointing to the potential environmental applications of understanding these degradation pathways (Le et al., 2017).

Synthesis and Characterization

- Another area of application is the synthesis and characterization of related compounds for potential antimicrobial properties. A study on the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole reported its optimized molecular structure and explored its potential for non-linear optical (NLO) studies and antimicrobial activity, demonstrating the compound's relevance in materials science and bioactive compound development (Bhagyasree et al., 2013).

Advanced Oxidation Processes

- The degradation of compounds like acetaminophen in water treatment processes using advanced oxidation processes (AOPs) has been extensively studied. These studies have provided insight into the kinetics, mechanisms, and by-products of degradation, highlighting the importance of such research in environmental science and engineering to mitigate the impact of pharmaceuticals in water sources. A comprehensive review on this topic focused on the degradation pathways, biotoxicity of by-products, and theoretical predictions to enhance the degradation efficiency of AOP systems (Qutob et al., 2022).

Electrochemical Synthesis

- Electrochemical methods have been developed for the synthesis of new derivatives, including those related to acetaminophen, showcasing an environmentally friendly approach to creating bioactive compounds. Such methods emphasize green chemistry principles by avoiding the use of harmful reagents and conditions, contributing to sustainable pharmaceutical manufacturing processes (Nematollahi et al., 2014).

Safety and Hazards

properties

IUPAC Name |

4-[[2-(4-bromophenyl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGRUICNIQAXTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Bromophenyl)acetamido]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)

![2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride](/img/structure/B2743631.png)

![N-(2,5-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2743632.png)

![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)

![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)

![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)

![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743650.png)

![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)